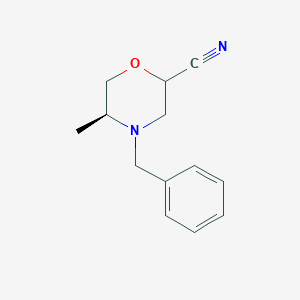![molecular formula C13H20ClNO2 B1404896 [1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride CAS No. 1351648-62-8](/img/structure/B1404896.png)
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride
Vue d'ensemble
Description
“[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride” is a chemical compound with the CAS Number: 1351648-62-8 . It has a molecular weight of 257.76 and its IUPAC name is (1- (1-phenylethyl)azetidine-3,3-diyl)dimethanol hydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO2.ClH/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16;/h2-6,11,15-16H,7-10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound “[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride” is a solid . It has a molecular weight of 257.76 and its molecular formula is C13H20ClNO2.Applications De Recherche Scientifique
Synthesis and Reactivity
- Rearrangement of Azetidines : Research has shown that 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, can be synthesized through a reduction process. These compounds exhibit interesting reactivity, such as forming aziridines through ring contraction or producing 1-alkyl-2-aroylaziridines via hydrolysis of intermediate 2-azetines (Dejaegher, Mangelinckx, & de Kimpe, 2002).
- Synthesis of Dichloroazetidines : A synthesis method for 3,3-dichloroazetidines, a relatively unknown class of azetidines, has been developed. This involves the reaction of 3,3-dichloro-1-azaallylic carbanions with aromatic aldehydes (Aelterman, de Kimpe, & Declercq, 1998).
Polymerization and Applications in Material Science
- Cationic Polymerization of Azetidine : Azetidine can undergo polymerization under various cationic initiators. This process leads to the formation of polymers with a mix of tertiary, secondary, and primary amino functions, showing potential in material science applications (Schacht & Goethals, 1974).
Asymmetric Synthesis and Chiral Auxiliaries
- Synthesis of Azetidine Derivatives : (S)-1-Phenylethylamine has been used as a chiral auxiliary for the synthesis of azetidine-2,4-dicarboxylic acids, highlighting its role in asymmetric synthesis (Hoshino et al., 1995).
Pharmaceutical Applications
- Adrenoceptor Blocking Agents : Aziridine derivatives, related to azetidines, have been explored as selective beta2-adrenoceptor blocking agents, indicating potential pharmaceutical applications (Jain, Khandelwal, & Tripathi, 1978).
Propriétés
IUPAC Name |
[3-(hydroxymethyl)-1-(1-phenylethyl)azetidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16;/h2-6,11,15-16H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARURDGVRMEZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2)(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B1404817.png)








